
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 233.69 . The InChI key, which is a unique identifier for the compound, is APCLZSBKPHTAGP-UHFFFAOYSA-N .
Applications De Recherche Scientifique
I have conducted a search for “Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate” and its applications in scientific research. However, the available information is limited to product listings from chemical suppliers . There doesn’t seem to be detailed public domain information on specific research applications for this compound.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is a type of local anesthetic . Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate involves its interaction with these sodium ion channels. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation, particularly pain, in the area where the anesthetic was applied.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is the sodium ion channel pathway. By blocking these channels, the compound prevents the flow of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This blockage disrupts the normal function of the nervous system in the localized area, leading to a loss of sensation.
Pharmacokinetics
Its metabolism and excretion would occur after it has exerted its anesthetic effects .
Result of Action
The result of the action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is the temporary loss of sensation in the area where it is applied. This is due to its blocking of sodium ion channels, which prevents the generation and conduction of nerve impulses .
Action Environment
The action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with sodium ion channels . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its stability or efficacy .
Propriétés
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSDKHXTPKXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



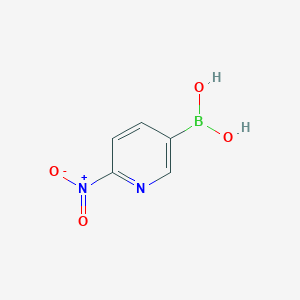
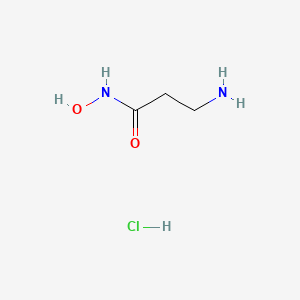
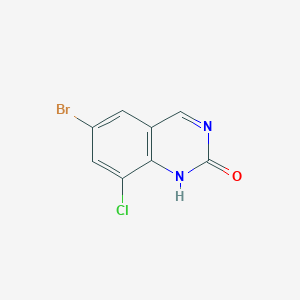
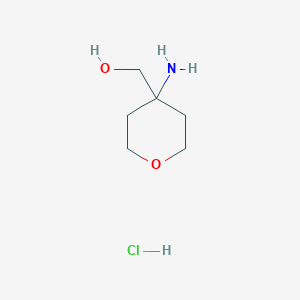

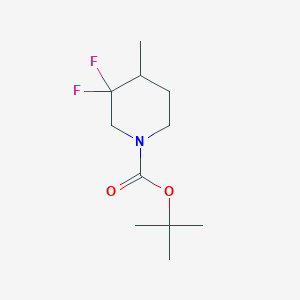
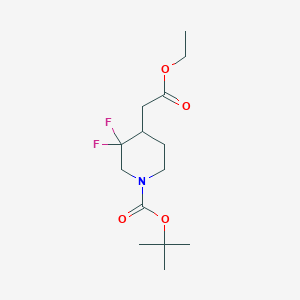
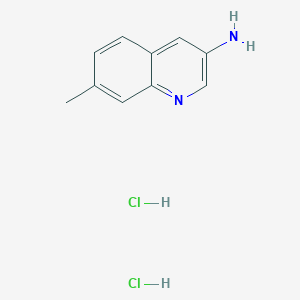
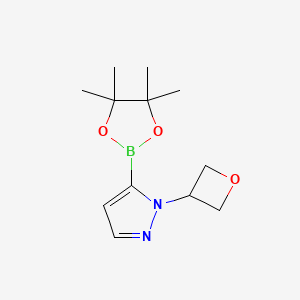
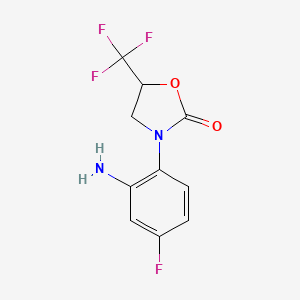

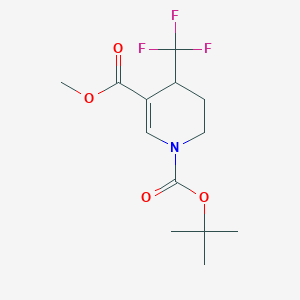
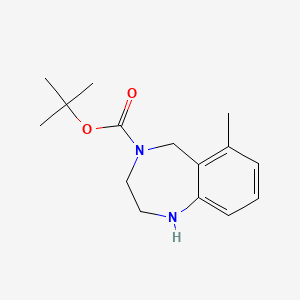
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)